N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a pyrazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multiple steps, starting with the preparation of the individual components. The dichlorobenzyl group is introduced through a substitution reaction, while the pyrazole and thiadiazole rings are formed through cyclization reactions. The final step involves coupling these components under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The industrial production also includes purification steps like recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. Solvents like ethanol, methanol, and acetonitrile are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorobenzyl group but lacks the pyrazole and thiadiazole rings.
Heparinoid: Structurally different but shares some biological activity, particularly in anticoagulation.
Uniqueness
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H14Cl2N8O2S |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-(1-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H14Cl2N8O2S/c1-2-25-9-13(27(28)29)15(24-25)16-21-22-17(30-16)20-14-6-7-26(23-14)8-10-11(18)4-3-5-12(10)19/h3-7,9H,2,8H2,1H3,(H,20,22,23) |
InChI Key |
LYGDHZVXQWPINP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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